molecular formula C8H14Br2O B14629544 1-Bromo-2-(2-bromoethoxy)cyclohexane CAS No. 57433-61-1

1-Bromo-2-(2-bromoethoxy)cyclohexane

Cat. No.: B14629544
CAS No.: 57433-61-1
M. Wt: 286.00 g/mol
InChI Key: JWBJGJSZMPNPJQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethoxy)cyclohexane is a brominated cyclohexane derivative featuring both a bromine atom and a 2-bromoethoxy substituent on adjacent carbon atoms. This compound is of interest in organic synthesis due to its dual electrophilic sites, which facilitate nucleophilic substitution reactions. For example, brominated cyclohexane derivatives are precursors in the synthesis of macrocyclic compounds (e.g., carbamide 15 in ) and functionalized building blocks for drug discovery .

Properties

CAS No.

57433-61-1

Molecular Formula

C8H14Br2O

Molecular Weight

286.00 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxy)cyclohexane

InChI

InChI=1S/C8H14Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h7-8H,1-6H2

InChI Key

JWBJGJSZMPNPJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCCBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cyclohexane can be synthesized through the bromination of cyclohexene followed by the reaction with 2-bromoethanol. The process involves the addition of bromine to cyclohexene in the presence of a solvent like chloroform or carbon tetrachloride . The resulting 1,2-dibromocyclohexane is then reacted with 2-bromoethanol under basic conditions to form 1-Bromo-2-(2-bromoethoxy)cyclohexane.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Cyclohexanol derivatives from nucleophilic substitution.
  • Alkenes from elimination reactions.
  • Cyclohexanone derivatives from oxidation.
  • Cyclohexane derivatives from reduction.

Scientific Research Applications

1-Bromo-2-(2-bromoethoxy)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The compound’s molecular targets include nucleophilic sites on enzymes and other biological macromolecules, where it can form covalent bonds and modify their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Aliphatic vs. Aromatic Backbones
  • 1-Bromo-2-(2-bromoethoxy)cyclohexane contains a cyclohexane ring, which imparts conformational flexibility and steric hindrance.
  • Aromatic analogs such as 1-bromo-2-(2-bromoethoxy)benzene () and 1-(2-bromoethoxy)-4-methylbenzene () replace the cyclohexane with a benzene ring. The aromatic system enhances electronic conjugation and may increase stability but reduces flexibility. Notably, substituent positions (ortho vs. para) influence bioactivity; for instance, ortho-phenylphenol derivatives exhibit higher larvicidal activity .
Chain Length and Substituent Effects
  • Shorter-chain analogs : 1-Bromo-2-(2-bromoethoxy)ethane () lacks the cyclohexane backbone but shares the bromoethoxy motif. Its simpler structure may enhance reactivity in alkylation reactions.
  • Longer-chain analogs : 1-Bromo-2-[2-(2-bromoethoxy)ethoxy]ethane () includes an extended ethoxy chain, which could improve solubility in polar solvents or modify pharmacokinetic properties.
Bulky Substituents
  • 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane () features a branched alkoxy group, introducing significant steric hindrance. This may slow reaction kinetics compared to the less hindered target compound.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
1-Bromo-2-(2-bromoethoxy)cyclohexane* C₈H₁₃Br₂O ~274.00 Not available Not available
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO 215.09 107–108 (8 mmHg) 37–38
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane C₁₂H₂₃BrO 263.21 Not available Not available

*Estimated based on molecular formula.

  • Aromatic derivatives generally exhibit higher melting points due to crystalline packing (e.g., 37–38°C for 1-(2-bromoethoxy)-4-methylbenzene) compared to aliphatic analogs .

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